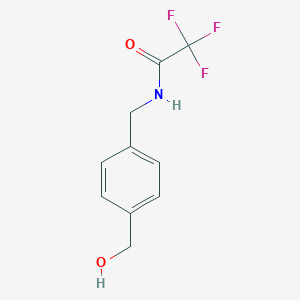

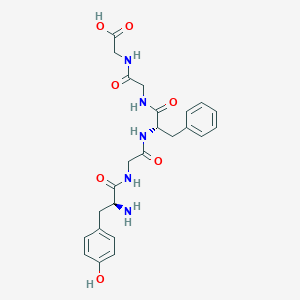

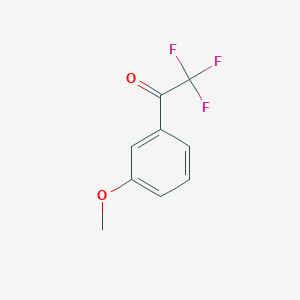

1-(4-Hydroxybenzyl)-2-methylimidazole

Vue d'ensemble

Description

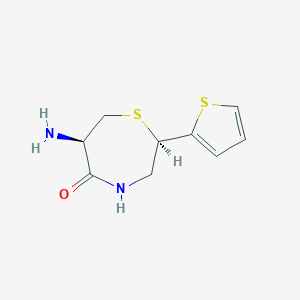

4-Hydroxybenzyl is a phenolic constituent found in many herbal medicinal plants . It has shown beneficial effects in neurological disorders . Imidazole is a heterocyclic compound that is a part of many important biological compounds, including certain amino acids.

Synthesis Analysis

While specific synthesis methods for “1-(4-Hydroxybenzyl)-2-methylimidazole” are not available, 4-Hydroxybenzyl alcohol, a related compound, can be prepared by the reaction of phenol with chloroform, which gives isomeric hydroxy benzal chlorides. Hydrolysis of the C-Cl bonds gives the aldehyde .

Applications De Recherche Scientifique

Antiviral Properties : HBB effectively delays cytopathological changes induced by enteroviruses in monkey kidney cells, though it does not prevent cell degeneration entirely (Bablanian, Eggers, & Tamm, 1966). Benzimidazole derivatives, including HBB, show high protective action against Coxsackie viruses, echoviruses, and rhinoviruses, indicating potential benefits for treating viral infections in humans (O'sullivan, Pantic, Dane, & Briggs, 1969). Moreover, HBB exhibits 100% antiviral activity against tomato leaf disc-infectious TMV (Cassells & Cocker, 1982), and both D- and L-isomers of HBB show potent virus-inhibitory activity against picornavirus reproduction (Kadin, Eggers, & Tamm, 1964).

Cancer Research : A study found that Compound 1, which involves HBB, effectively inhibits MCF-7 cell proliferation, suggesting potential as an anti-estrogen-dependent breast cancer treatment (Paul et al., 2021).

Chemical Synthesis and Industrial Applications : The research on HBB extends to its synthesis and applications in other fields. For instance, 12H-Benzimidazo[2,1-b][1,3]benzoxazine was synthesized from 2-methylmercaptobenzimidazole and 2-hydroxybenzyl alcohol, displaying promising X-ray diffraction data (Sidorina & Osyanin, 2008). Additionally, 1-(p-tolyl)-4-methylimidazole has been identified as an effective copper corrosion inhibitor (Gašparac, Martin, & Stupnišek-lisac, 2000).

Mechanisms of Action : HBB inhibits enterovirus RNA synthesis, preventing the production of infective viral RNA, without affecting cellular RNA synthesis (Eggers & Tamm, 1963). However, its effects on virus growth are not specific to virus-induced processes (Bucknall, 1967).

Enzymatic Bioremediation : Nocardioides sp. strain SG-4G, which can detoxify MBC (a compound related to benzimidazoles), is suitable for enzymatic bioremediation applications (Pandey et al., 2010).

Propriétés

IUPAC Name |

4-[(2-methylimidazol-1-yl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-12-6-7-13(9)8-10-2-4-11(14)5-3-10/h2-7,14H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZIPISDNVKJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148212 | |

| Record name | 1-(4-Hydroxybenzyl)-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107700-98-1 | |

| Record name | 1-(4-Hydroxybenzyl)-2-methylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107700981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hydroxybenzyl)-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

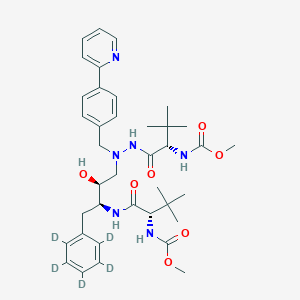

![[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B20496.png)

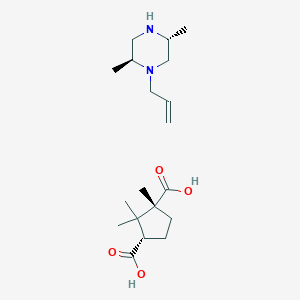

![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine](/img/structure/B20497.png)